1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine
Overview
Description
1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine is a synthetic nucleoside analog. It is structurally similar to cytosine, a naturally occurring nucleobase, but features a fluoromethyl group at the 2’ position of the arabinofuranosyl sugar. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine typically involves multi-step organic reactions. One common synthetic route includes the fluorination of a suitable sugar precursor, followed by glycosylation with cytosine. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the sugar moiety.
Reduction: Typically targets the fluoromethyl group, potentially converting it to a hydroxymethyl group.
Substitution: Common reagents include halogens and nucleophiles, which can replace the fluoromethyl group with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehyde or carboxylic acid derivatives, while substitution reactions can produce a variety of substituted nucleosides .
Scientific Research Applications
1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily by incorporating into DNA or RNA, disrupting normal nucleic acid function. This can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism. The pathways affected by this compound are crucial for cell division and viral replication .
Comparison with Similar Compounds
1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine is unique due to its fluoromethyl group, which enhances its stability and biological activity compared to other nucleoside analogs. Similar compounds include:
2’-Deoxycytidine: Lacks the fluoromethyl group, making it less stable.
Cytarabine: Contains an arabinofuranosyl sugar but without the fluoromethyl modification.
Gemcitabine: Features two fluorine atoms on the sugar moiety, offering different pharmacological properties.
This uniqueness makes this compound a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
4-amino-1-[(2R,3S,4S,5R)-3-(fluoromethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-2,5-6,8-9,15-16H,3-4H2,(H2,12,13,17)/t5-,6+,8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIVLMCBGFOGLA-JWIUVKOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152502-85-7 | |
Record name | 1-(2-Deoxy-2-C-fluoromethylarabinofuranosyl)cytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152502857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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